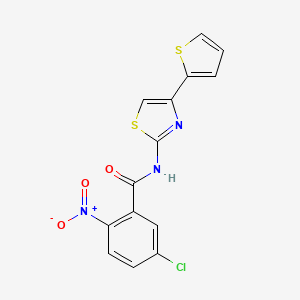

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S2/c15-8-3-4-11(18(20)21)9(6-8)13(19)17-14-16-10(7-23-14)12-2-1-5-22-12/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRDBTXKXRQGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the nitration of 5-chlorobenzamide to introduce the nitro group, followed by the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones. The thiophene moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cyclization: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: Thiourea, α-haloketones, often under reflux conditions.

Major Products

Reduction: Formation of 5-chloro-2-amino-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Cyclization: Formation of more complex heterocyclic compounds.

Scientific Research Applications

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Medicine: Potential use as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole and thiophene moieties may also contribute to the compound’s biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Substituent Effects on Bioactivity: The thiophen-2-yl group in the target compound distinguishes it from analogs like 4d (pyridin-3-yl) and GSK1570606A (pyridin-2-yl). Thiophene’s electron-rich aromatic system may enhance π-π stacking with biological targets compared to pyridine’s electron-deficient ring . Nitro vs.

Physicochemical Properties: Lipophilicity: The thiophene-thiazole scaffold in the target compound likely confers higher logP values than morpholinomethyl (4d) or pyridine-containing analogs, affecting pharmacokinetics . Solubility: Methoxy-substituted analogs (e.g., 10) exhibit improved aqueous solubility due to polar interactions, whereas the nitro group in the target compound may reduce solubility .

Biological Activity: Antiproliferative Activity: Thiophene derivatives like 26 show potent activity (IC₅₀ ~10 µM), suggesting the target compound’s thiophene moiety may confer similar effects .

Research Findings and Limitations

- Spectral Data : The target compound’s nitro group would downfield-shift aromatic protons in ¹H NMR compared to chloro-substituted analogs (e.g., δ 6.31 ppm in 4b ). HRMS data for similar compounds confirm molecular ion peaks with <5 ppm accuracy .

- Crystallographic Insights : Analog 8 forms centrosymmetric dimers via N–H···N hydrogen bonds, a feature likely conserved in the target compound due to its amide backbone .

- Limitations : Direct biological data for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs, necessitating further experimental validation.

Biological Activity

5-Chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups, including a chloro group, a nitro group, and a thiazole moiety. These structural components contribute to its unique chemical properties and biological activities.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit specific bacterial enzymes, suggesting its potential as an antibacterial agent. The compound's mechanism involves binding to target biomolecules, which disrupts their function and leads to antimicrobial effects.

Anticancer Activity

The compound's anticancer properties have also been investigated. Molecular docking studies reveal that it interacts effectively with enzymes involved in cancer cell metabolism and inflammatory responses. This interaction may inhibit tumor growth and induce apoptosis in various cancer cell lines. Notably, studies have demonstrated its efficacy against leukemia, colon cancer, and breast cancer cell lines .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole and thiophene moieties may further enhance its biological activity by interacting with specific enzymes or receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfathiazole | Contains thiazole ring; antimicrobial | Antimicrobial |

| Ritonavir | Thiazole moiety; antiretroviral | Antiviral |

| Tiazofurin | Thiazole structure; anticancer | Anticancer |

This compound stands out due to its specific substitution pattern and the combination of dichloro, thiophene, and thiazole groups, which contribute to its distinct activity profiles.

Case Studies

Several studies highlight the biological efficacy of this compound:

- Antibacterial Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL, indicating strong antibacterial potential compared to standard antibiotics .

- Anticancer Evaluation : In a study involving various cancer cell lines (e.g., MCF-7, DLD-1), the compound exhibited significant cytotoxicity with IC50 values ranging from 1.57 μM to 13.3 μM across different types of cancer cells .

Q & A

Basic: What are the established synthetic routes for 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide?

The compound can be synthesized via amide coupling between a substituted benzoyl chloride and a thiazol-2-amine derivative. For example, a method analogous to involves reacting 5-chlorothiazol-2-amine with an activated nitrobenzoyl chloride in pyridine under reflux, followed by purification via chromatography and recrystallization from methanol . highlights the use of thionyl chloride or oxalyl chloride to generate benzoyl chloride intermediates, which are critical for coupling reactions. Reaction conditions (e.g., solvent, temperature, stoichiometry) significantly influence yield and purity .

Basic: How is the structural integrity of this compound validated experimentally?

Structural validation typically employs:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N and C–H⋯O/F, as in ) .

- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm and carbonyl signals at ~170 ppm) .

- FT-IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm, nitro groups at ~1520 cm) .

Basic: What preliminary biological activities have been reported for this compound?

The compound’s bioactivity may relate to its structural similarity to nitazoxanide derivatives, which inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms ( ). Preliminary assays could involve in vitro enzyme inhibition studies or antimicrobial screening against anaerobic pathogens .

Advanced: How does this compound interact with the PFOR enzyme at the molecular level?

The amide anion formed by conjugation between the benzene ring and thiazole moiety likely binds to PFOR’s active site, disrupting electron transfer ( ). Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while mutagenesis experiments validate critical residues involved in inhibition .

Advanced: What computational methods are used to predict reactivity and stability?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactive sites .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .

- QSAR Models : Correlate substituent effects (e.g., nitro, thiophenyl groups) with bioactivity .

Advanced: How can synthesis conditions be optimized for higher yields?

Key factors include:

- Reagent choice : Thionyl chloride vs. oxalyl chloride for benzoyl chloride synthesis ( ).

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency.

- Temperature control : Reflux in pyridine ( ) vs. room-temperature stirring .

- Purification : Gradient chromatography or recrystallization in methanol/water mixtures .

Advanced: How to resolve contradictions in reported synthesis yields across studies?

Contradictions may arise from:

- Impurity profiles : Use HPLC-MS to identify side products (e.g., unreacted amine or acyl chloride).

- Reaction monitoring : Real-time TLC or in situ IR spectroscopy to track progress .

- Reproducibility : Standardize catalyst purity, moisture control, and inert atmospheres .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.